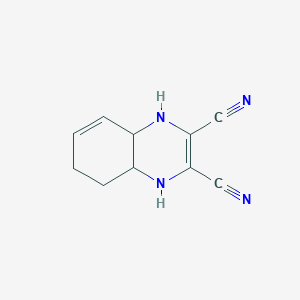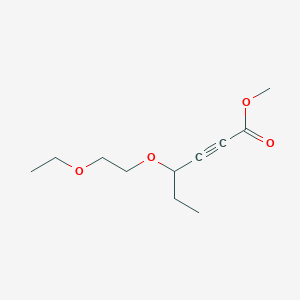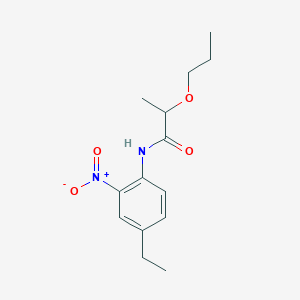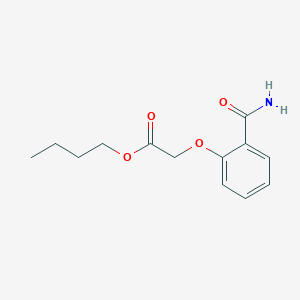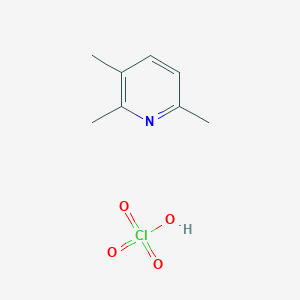![molecular formula C11H20 B14382428 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane CAS No. 88218-34-2](/img/structure/B14382428.png)
3,4,7,7-Tetramethylbicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7,7-Tetramethylbicyclo[410]heptane is a bicyclic hydrocarbon with the molecular formula C11H20 This compound is characterized by its unique structure, which includes a cyclopropane ring fused to a cyclohexane ring, with four methyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method is the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (Pt) or gold (Au). The reaction conditions often include elevated temperatures and the presence of a coordinating solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,7,7-Tetramethylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst can convert the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Cl2 or Br2 in the presence of a radical initiator such as UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4,7,7-Tetramethylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane involves its interaction with molecular targets through its unique bicyclic structure. The compound can undergo ring-opening reactions, which release the strain energy of the cyclopropane ring, driving various chemical transformations. These reactions can be catalyzed by metal complexes, leading to the formation of new bonds and the generation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: Similar bicyclic structure but with different substituents.
1,4,7,7-Tetramethylbicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system.
Uniqueness
3,4,7,7-Tetramethylbicyclo[410]heptane is unique due to its specific arrangement of methyl groups and the presence of both cyclopropane and cyclohexane rings
Properties
CAS No. |
88218-34-2 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
3,4,7,7-tetramethylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H20/c1-7-5-9-10(6-8(7)2)11(9,3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
VVWVKYAIPIBWDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C2(C)C)CC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



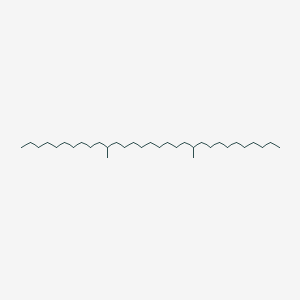
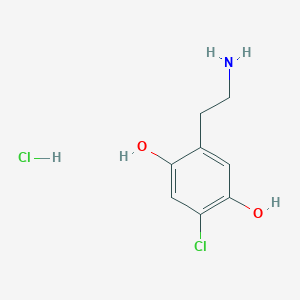
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)
![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)
![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)

![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)
